molecular formula C18H18N4O3 B2752641 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 2034232-07-8

4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Cat. No. B2752641
CAS RN: 2034232-07-8
M. Wt: 338.367
InChI Key: IZLBDXMLQDJSOQ-UHFFFAOYSA-N
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Description

The compound “4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is known for its sp3 hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Antimicrobial Activity

Compounds with structural features similar to "4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile" have been synthesized and evaluated for their antimicrobial properties. For instance, novel pyridine derivatives have been developed and tested against a range of bacterial and fungal strains, demonstrating variable and modest activity. These findings suggest potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Liquid Crystalline Properties

Research on luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles has shown that these compounds, with their bent-core structures, exhibit liquid crystalline behavior, including nematic and orthorhombic columnar phases. This indicates their potential use in materials science, particularly in the development of new liquid crystal displays and optical devices (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Anticancer Activity and Drug Design

The design and synthesis of novel compounds with specific structural motifs, such as 4-phenoxypiperidines, have shown promise in the development of new therapeutic agents. These compounds have been evaluated for their serotonin receptor agonist activity, indicating potential applications in treating gastrointestinal disorders and possibly other conditions (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003). Furthermore, compounds featuring piperazine rings have been explored for their anticancer properties and as carbonic anhydrase inhibitors, suggesting their applicability in cancer therapy and enzyme inhibition studies (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).

Molecular Docking and Pharmacological Characterization

The synthesis of compounds like 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones and their evaluation through molecular docking studies have provided insights into their potential interaction with biological targets. These studies suggest applications in drug discovery, where understanding the binding efficiency and inhibitory potency can lead to the development of more effective pharmacological agents (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).

Future Directions

Pyrrolidine derivatives, such as the compound , play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary target of this compound is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that is involved in the production of nitric oxide, a molecule that plays a key role in many physiological and pathological processes within the human body.

Mode of Action

It is believed to interact with its target, nitric oxide synthase, inducible, and modulate its activity . This interaction could lead to changes in the production of nitric oxide, which could have various downstream effects.

properties

IUPAC Name

4-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-16-17(21-9-8-20-16)25-15-3-2-10-22(12-15)18(23)14-6-4-13(11-19)5-7-14/h4-9,15H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLBDXMLQDJSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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